1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone
Overview
Description
1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . This compound is part of the pyridine family, characterized by a bromine atom and two methoxy groups attached to the pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Scientific Research Applications
1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.
Industry: It is utilized in the production of fine chemicals and pharmaceutical intermediates
Safety and Hazards
Preparation Methods
The synthesis of 1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone typically involves the bromination of 2,6-dimethoxypyridine followed by an acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acylation step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone can be compared with other similar compounds, such as:
1-(5-Chloro-2,6-dimethoxypyridin-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoro-2,6-dimethoxypyridin-3-yl)ethanone: Contains a fluorine atom instead of bromine.
1-(5-Iodo-2,6-dimethoxypyridin-3-yl)ethanone: Features an iodine atom in place of bromine.
The uniqueness of this compound lies in its specific reactivity and binding properties conferred by the bromine atom .
Properties
IUPAC Name |
1-(5-bromo-2,6-dimethoxypyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-5(12)6-4-7(10)9(14-3)11-8(6)13-2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCQLMWEHKXXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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